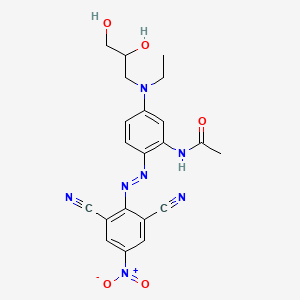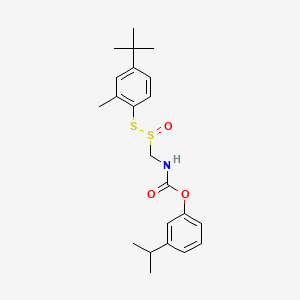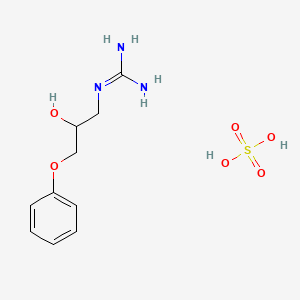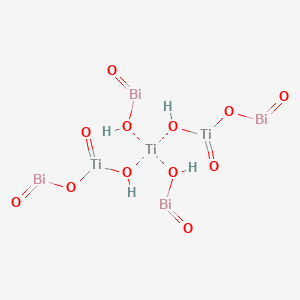
2,2'-Dichlorobenzidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dichlorobenzidine dihydrochloride: is an organic compound with the formula C12H10Cl2N2·2HCl. It is a chlorinated derivative of benzidine and is primarily used as an intermediate in the production of pigments and dyes. The compound appears as a white to pale yellow crystalline solid and is known for its role in the synthesis of diarylide yellow pigments, which are widely used in printing inks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2’-Dichlorobenzidine dihydrochloride is typically synthesized from 2-nitrochlorobenzene through a two-step process. The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement in the presence of a mineral acid, such as sulfuric acid, to yield 2,2’-dichlorobenzidine .
Industrial Production Methods: In industrial settings, the continuous preparation of 2,2’-dichlorobenzidine dihydrochloride involves treating 2,2’-dichlorohydrazobenzene with aqueous sulfuric acid in the presence of an alkali metal salt of an alkyl polyglycol ether sulfate. The reaction is carried out at temperatures ranging from 20°C to 50°C. The resulting suspension is then diluted with water and heated to 90°C to 95°C. Finally, hydrochloric acid is added to precipitate the 2,2’-dichlorobenzidine dihydrochloride .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Dichlorobenzidine dihydrochloride undergoes various chemical reactions, including:
Reduction: The initial reduction of 2-nitrochlorobenzene to 2,2’-dichlorodiphenylhydrazine.
Benzidine Rearrangement: The rearrangement of 2,2’-dichlorodiphenylhydrazine to 2,2’-dichlorobenzidine.
Diazotization: The formation of diazonium salts from 2,2’-dichlorobenzidine, which can then be coupled with other compounds to form pigments.
Common Reagents and Conditions:
Reduction: Zinc in a basic medium.
Benzidine Rearrangement: Mineral acids such as sulfuric acid.
Diazotization: Sodium nitrite and hydrochloric acid.
Major Products:
Aplicaciones Científicas De Investigación
2,2’-Dichlorobenzidine dihydrochloride has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of pigments and dyes.
Medicine: Research is conducted to understand its toxicological effects and potential health risks.
Mecanismo De Acción
The mechanism of action of 2,2’-dichlorobenzidine dihydrochloride involves its interaction with cellular components, leading to potential carcinogenic effects. The compound can form reactive intermediates that bind to DNA, causing mutations and potentially leading to cancer. Studies have shown that it can induce tumors in various animal models, highlighting its carcinogenic potential .
Comparación Con Compuestos Similares
3,3’-Dichlorobenzidine: Another chlorinated derivative of benzidine, used similarly in pigment production.
Benzidine: The parent compound, known for its use in dye production but also for its carcinogenic properties.
Uniqueness: 2,2’-Dichlorobenzidine dihydrochloride is unique due to its specific chlorinated structure, which imparts distinct chemical properties and reactivity. Its ability to form stable diazonium salts makes it particularly valuable in the production of high-performance pigments .
Propiedades
Número CAS |
5742-07-4 |
|---|---|
Fórmula molecular |
C12H12Cl4N2 |
Peso molecular |
326.0 g/mol |
Nombre IUPAC |
4-(4-amino-2-chlorophenyl)-3-chloroaniline;dihydrochloride |
InChI |
InChI=1S/C12H10Cl2N2.2ClH/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14;;/h1-6H,15-16H2;2*1H |
Clave InChI |
MXGDOEMKIIIVRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)Cl)C2=C(C=C(C=C2)N)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)


![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
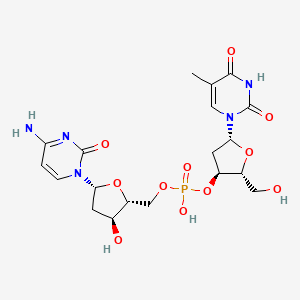
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
